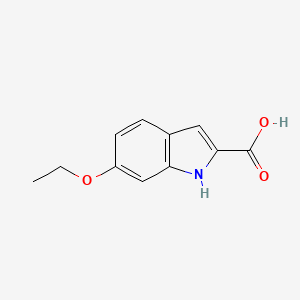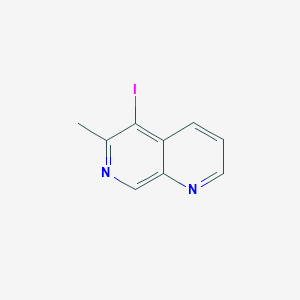
5-Iodo-6-methyl-1,7-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-6-methyl-1,7-naphthyridine is a derivative of naphthyridine . Naphthyridines are heterocyclic compounds that have significant importance in the field of medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of naphthyridine derivatives has been extensively studied . Strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The molecular formula of 5-Iodo-6-methyl-1,7-naphthyridine is C9H7IN2 . The molecular weight is 270.06975 .Chemical Reactions Analysis
Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .科学的研究の応用
Organic Synthesis and Catalysis
Silver-catalyzed Tandem Synthesis of Naphthyridines : A silver-catalyzed approach enables the regioselective tandem synthesis of highly functionalized 1,2-dihydrobenzo[1,6]naphthyridines by reacting ortho-alkynylaldehydes with amines and ketones under mild conditions. This methodology demonstrates the versatility of naphthyridines in organic synthesis, showing selective N-C bond formation and regioselective cyclization products, highlighting the synthetic utility of related compounds like 5-Iodo-6-methyl-1,7-naphthyridine (Verma et al., 2013).
Medicinal Chemistry and Drug Design
Synthesis of Pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones : Research into the microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H,5H,10H)-ones has unveiled potential antitumor activities. These compounds, derived through catalyst-free reactions, have shown remarkable activity against various cancer cell lines, suggesting the importance of naphthyridine derivatives in the development of new anticancer drugs (Insuasty et al., 2013).
Material Science and Photovoltaics
Nonfullerene Acceptor for Organic Photovoltaics : The extension of the naphtho[1,2-b:5,6-b']dithiophene core to a fused octacyclic building block, end-capped with strong electron-withdrawing groups, has led to the development of high-performance electron acceptors for organic solar cells. These findings underscore the role of naphthyridine derivatives in enhancing the efficiency of organic photovoltaics, showcasing their contribution to the development of advanced solar cell technologies (Zhu et al., 2018).
Optical and Fluorescence Applications
Fluorescent Probes for β-Amyloids : The synthesis of fluorescent probes based on naphthyridine derivatives for detecting β-amyloids highlights the potential of these compounds in biomedical research, especially for the molecular diagnosis of Alzheimer’s disease. Such studies reveal the versatility of naphthyridine derivatives in developing tools for understanding and diagnosing neurodegenerative diseases (Fa et al., 2015).
Safety and Hazards
The safety data sheet for a related compound, 2-Methyl-1,8-naphthyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
将来の方向性
The development of methods for the synthesis of naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches . The focus of recent advances in the synthesis, reactivity, and applications of naphthyridines has been on multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .
作用機序
Target of Action
5-Iodo-6-methyl-1,7-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines
Mode of Action
Naphthyridines are known to interact with their targets through various mechanisms, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modification of side chains .
特性
IUPAC Name |
5-iodo-6-methyl-1,7-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c1-6-9(10)7-3-2-4-11-8(7)5-12-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFKKOTYEDXHSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=C1I)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-6-methyl-1,7-naphthyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

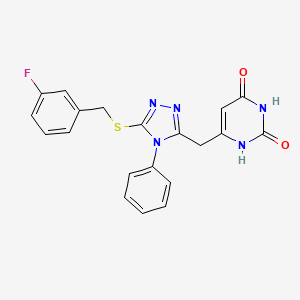

![6-[(3-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2691064.png)
![N-(2-morpholinoethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2691065.png)
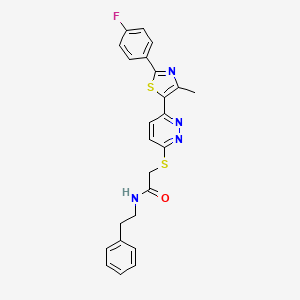

![Tert-butyl N-[(5-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate](/img/structure/B2691073.png)
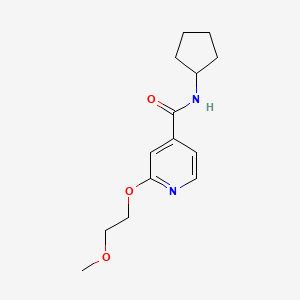

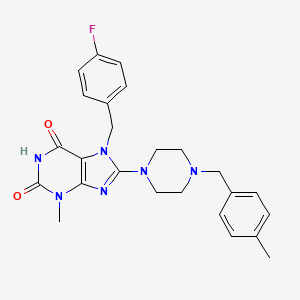

![(E)-N'-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-phenylacetohydrazide](/img/structure/B2691080.png)

